(r,r)-1,2-Diaminocyclohexane l-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(r,r)-1,2-Diaminocyclohexane l-tartrate is a chiral compound that has gained significant attention in various fields of science due to its unique properties. It is a salt formed from (r,r)-1,2-diaminocyclohexane and l-tartaric acid. This compound is known for its application in asymmetric synthesis, particularly in the formation of chiral catalysts and ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (r,r)-1,2-diaminocyclohexane l-tartrate typically involves the reaction of (r,r)-1,2-diaminocyclohexane with l-tartaric acid. The reaction is carried out in an aqueous medium, where the two components are mixed and allowed to react, forming the salt. The reaction conditions usually involve moderate temperatures and stirring to ensure complete dissolution and reaction of the components .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of larger reactors, controlled temperature and pH conditions, and efficient mixing to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(r,r)-1,2-Diaminocyclohexane l-tartrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the reagents used .
Scientific Research Applications
(r,r)-1,2-Diaminocyclohexane l-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of chiral catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of (r,r)-1,2-diaminocyclohexane l-tartrate involves its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of chiral products by coordinating with metal catalysts. The pathways involved include the formation of chiral complexes that enhance the selectivity and efficiency of the reactions .
Comparison with Similar Compounds
Similar Compounds
(s,s)-1,2-Diaminocyclohexane l-tartrate: A stereoisomer with similar properties but different spatial arrangement.
(r,r)-1,2-Diaminocyclohexane d-tartrate: Another stereoisomer with different tartaric acid configuration.
(s,s)-1,2-Diaminocyclohexane d-tartrate: A compound with both different diamine and tartaric acid configurations.
Uniqueness
(r,r)-1,2-Diaminocyclohexane l-tartrate is unique due to its specific chiral configuration, which makes it highly effective in asymmetric synthesis. Its ability to form stable chiral complexes with metal catalysts sets it apart from other similar compounds, making it a valuable tool in the production of enantiomerically pure substances .
Properties
Molecular Formula |
C10H20N2O6 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;/m1./s1 |
InChI Key |
GDOTUTAQOJUZOF-KGZKBUQUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.